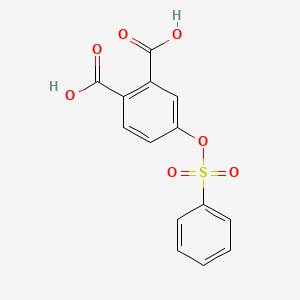

4-((Phenylsulphonyl)oxy)phthalic acid

Description

Contextualization within Phthalic Acid Derivatives Research

Phthalic acid, a benzenedicarboxylic acid, and its anhydride (B1165640) are foundational building blocks in the chemical industry, most notably in the production of plasticizers, polymers, and dyes. rsc.orgrsc.org The derivatization of the phthalic acid scaffold is a key strategy for chemists to modulate the physical and chemical properties of the resulting molecules. The introduction of various functional groups onto the benzene (B151609) ring of phthalic acid can lead to a diverse array of compounds with tailored characteristics. cu.edu.eg

Research into phthalic acid derivatives is extensive, with a significant focus on creating monomers for high-performance polymers. cu.edu.egdtic.mil For instance, the synthesis of polyesters and polyimides often utilizes functionalized phthalic acid or anhydride monomers. researchgate.net These polymers can exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the aerospace, electronics, and automotive industries. The specific placement and nature of substituents on the phthalic acid ring are crucial in determining the final properties of the polymer.

Furthermore, the scientific community has explored the synthesis of various phthalic acid derivatives as precursors for phthalocyanines, a class of intensely colored macrocyclic compounds with applications in pigments, sensors, and photodynamic therapy. researchgate.net The synthesis of these complex structures often begins with functionalized phthalic acid derivatives, such as those containing nitro or amino groups. researchgate.net

Significance as a Phenylsulfonyl Ester in Chemical Synthesis

The functional core of 4-((phenylsulphonyl)oxy)phthalic acid is the phenylsulfonyl ester group. Phenylsulfonyl esters, often referred to as phenylsulfonates, are recognized in organic synthesis for the excellent leaving group ability of the phenylsulfonate anion. periodicchemistry.com This characteristic is attributed to the high stability of the resulting anion, which is resonance-stabilized across the sulfonyl group and the aromatic ring.

The phenylsulfonyl group can act as a potent activating group, particularly in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In this context, the sulfonyloxy group can be displaced by a variety of nucleophiles, enabling the introduction of new functionalities onto the aromatic ring. This reactivity is a powerful tool for the construction of complex aromatic molecules. The reactivity of aryl sulfonate esters can be influenced by the nature of the nucleophile and the specific reaction conditions, allowing for a degree of control over the reaction outcome. dtic.milresearchgate.net

Moreover, the sulfonate ester linkage is pivotal in the design of "nucleophile assisting leaving groups" (NALG), where the leaving group itself can facilitate the substitution reaction. acs.org This concept has been explored to enhance the rates of nucleophilic substitution reactions. acs.org

Overview of Research Trajectories for Complex Phthalate (B1215562) Structures

The development of complex phthalate structures is a dynamic area of research, largely propelled by the demand for advanced materials with specific functionalities. A primary trajectory involves the design and synthesis of novel monomers for polymerization. By incorporating different functional groups into the phthalic acid backbone, researchers can fine-tune the properties of the resulting polymers, such as solubility, thermal stability, and optical properties. researchgate.net

Another significant research direction is the use of phthalic acid derivatives in the synthesis of intricate molecular architectures, including coordination polymers and metal-organic frameworks (MOFs). dtic.mil The carboxylic acid groups of phthalate derivatives can coordinate with metal ions to form extended one-, two-, or three-dimensional structures with potential applications in gas storage, catalysis, and sensing. dtic.mil

The synthesis of complex phthalates also plays a crucial role in the development of new chromophores and fluorophores. The phthalic anhydride moiety is a common starting point for the synthesis of various dyes and pigments. rsc.org By introducing specific substituents, the electronic properties of these molecules can be altered, leading to changes in their absorption and emission spectra.

Structure

3D Structure

Properties

CAS No. |

51419-12-6 |

|---|---|

Molecular Formula |

C14H10O7S |

Molecular Weight |

322.29 g/mol |

IUPAC Name |

4-(benzenesulfonyloxy)phthalic acid |

InChI |

InChI=1S/C14H10O7S/c15-13(16)11-7-6-9(8-12(11)14(17)18)21-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

HOWKEJQAUVTCTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylsulphonyl Oxy Phthalic Acid and Analogues

Established Synthetic Pathways from Phthalic Acid Precursors

The most logical and established pathway to synthesize 4-((Phenylsulphonyl)oxy)phthalic acid involves a two-stage process: first, the preparation of the key intermediate, 4-hydroxyphthalic acid, followed by its subsequent reaction with a phenylsulfonylating agent.

The precursor, 4-hydroxyphthalic acid, is a valuable organic intermediate used in the production of functional materials and pharmaceuticals. google.com Its synthesis can be achieved through several routes, primarily starting from other substituted phthalic acid derivatives. One documented method involves the alkali fusion of 4-sulfophthalic acid, where the sulfonic acid group is displaced by a hydroxyl group upon heating with a caustic alkali, followed by acidification. google.com

A more recent and high-yield approach starts from 4-bromophthalic anhydride (B1165640). In a process detailed in patent literature, 4-bromophthalic anhydride undergoes a copper-catalyzed hydroxylation reaction. google.com The reaction is conducted with potassium hydroxide (B78521) in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system at temperatures around 130°C. google.comchemicalbook.com This method is noted for its mild conditions, high purity, and excellent yield, making it suitable for larger-scale production. google.com

Reactions with Phenylsulfonyl Chlorides and Related Reagents

Once 4-hydroxyphthalic acid is obtained, the introduction of the phenylsulfonyl group is achieved via a standard esterification reaction. The phenolic hydroxyl group of 4-hydroxyphthalic acid acts as a nucleophile, attacking the electrophilic sulfur atom of phenylsulfonyl chloride.

This reaction results in the formation of a stable sulfonate ester linkage, yielding the target molecule, this compound, and generating hydrochloric acid (HCl) as a byproduct. The general scheme for this type of transformation, involving the alcoholysis of sulfonyl chlorides, is a fundamental and widely applied method in organic synthesis for creating sulfonate esters. wikipedia.org

Role of Basic Conditions in Esterification

The esterification reaction between 4-hydroxyphthalic acid and phenylsulfonyl chloride requires basic conditions to proceed efficiently. The generation of HCl during the reaction would otherwise inhibit the process by protonating the starting phenol, reducing its nucleophilicity.

A suitable acid scavenger, typically a tertiary amine base like pyridine (B92270) or triethylamine (B128534), is added to the reaction mixture. The role of the base is to neutralize the HCl as it is formed, shifting the reaction equilibrium toward the product side and ensuring a high conversion rate. This technique is a classic application of the Schotten-Baumann reaction conditions, which are broadly used for the acylation and sulfonylation of alcohols and phenols.

Novel Approaches and Optimized Synthetic Routes

While the fundamental pathway is established, modern synthetic chemistry focuses on optimizing reaction conditions to improve yield, purity, and environmental compatibility.

Investigation of Reaction Conditions and Reagent Systems

The optimization of the synthesis of this compound and its precursors involves a systematic investigation of several key parameters. The synthesis of the 4-hydroxyphthalic acid precursor provides a clear example, where variables such as catalyst choice, solvent ratios, and temperature were fine-tuned to achieve high yields. google.comchemicalbook.com For the subsequent sulfonylation step, similar principles apply. Key areas for investigation include the choice of solvent, the specific base used as an acid scavenger, reaction temperature, and the potential use of catalysts to accelerate the reaction.

Below is a table summarizing the parameters that are typically investigated for optimizing such syntheses.

| Parameter | Role and Considerations | Examples/Typical Choices |

| Starting Material | Purity and reactivity of the phthalic acid precursor are critical. | 4-Hydroxyphthalic Acid, 4-Bromophthalic Anhydride google.com |

| Reagent | Choice of sulfonylating agent. | Phenylsulfonyl Chloride |

| Solvent | Affects solubility of reactants and can influence reaction rate. | Dimethyl Sulfoxide (DMSO)/Water, google.comchemicalbook.com Dichloromethane (B109758), Acetonitrile |

| Base/Catalyst | Neutralizes acid byproduct; can also act as a nucleophilic catalyst. | Potassium Hydroxide, google.com Pyridine, Triethylamine, 4-Dimethylaminopyridine (DMAP) |

| Temperature | Controls the rate of reaction; must be balanced to avoid side reactions or degradation. | 120-140°C for precursor synthesis, google.com 0°C to room temperature for sulfonylation. |

| Stoichiometry | Molar ratios of reactants and base affect conversion and yield. | Slight excess of sulfonyl chloride and base is common. |

Green Chemistry Principles in Synthesis Optimization

Applying green chemistry principles to the synthesis of phthalic acid derivatives aims to reduce the environmental impact of chemical processes. For the synthesis of 4-hydroxyphthalic acid, the use of a mixed water/DMSO solvent system is a step toward greener conditions compared to using purely organic solvents. google.com

Further optimization in line with green principles would involve exploring alternative, less hazardous solvents, developing more efficient catalytic systems to reduce energy consumption, and minimizing waste generation. A broader goal in the field is the development of synthetic routes from renewable feedstocks. While the industrial production of the parent phthalic anhydride is still largely based on the oxidation of petroleum-derived xylenes, research into producing it from biomass-derived furan (B31954) and maleic anhydride showcases a potential future direction for the entire class of compounds.

Utility of Phthalic Anhydride in Phthalate (B1215562) Derivative Synthesis

Phthalic anhydride and its substituted variants are exceptionally versatile intermediates in the chemical industry. Phthalic anhydride itself is the primary precursor for producing phthalate esters, which are widely used as plasticizers in polymers. chemicalbook.com The synthesis of these esters typically involves the alcoholysis of the anhydride ring. wikipedia.org

The true utility of anhydride chemistry in this context is demonstrated by the synthesis of the functionalized precursors required for the title compound. Substituted anhydrides like 4-bromophthalic anhydride google.comchemicalbook.com or 4-sulfophthalic anhydride google.com serve as the key starting points. These molecules allow for the introduction of a functional group handle (a bromine atom or a sulfonic acid group) that can be chemically transformed—via hydroxylation or alkali fusion—into the crucial hydroxyl group of 4-hydroxyphthalic acid. google.comgoogle.com This highlights the strategic importance of phthalic anhydrides as foundational building blocks for creating more complex and valuable dicarboxylic acids.

Chemo- and Regioselective Synthesis Strategies

A robust and highly selective method for the synthesis of this compound involves a protecting group strategy. This approach temporarily masks the reactive carboxylic acid functionalities, allowing for the selective sulfonylation of the phenolic hydroxyl group. The subsequent removal of the protecting groups yields the desired product. This multi-step process ensures high chemo- and regioselectivity, preventing unwanted side reactions.

The proposed synthetic route can be broken down into three key steps:

Protection of the carboxylic acid groups of 4-hydroxyphthalic acid via esterification.

Sulfonylation of the phenolic hydroxyl group of the resulting dialkyl 4-hydroxyphthalate.

Deprotection of the ester groups to yield the final product, this compound.

Step 1: Protection of Carboxylic Acids by Esterification

To prevent the acidic protons of the carboxylic acid groups from interfering with the subsequent sulfonylation step, they are first converted to esters. Fischer esterification is a common and effective method for this transformation, typically employing an alcohol in the presence of an acid catalyst. nih.gov For example, reacting 4-hydroxyphthalic acid with an excess of an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) will yield the corresponding dialkyl 4-hydroxyphthalate. The reaction is driven to completion by removing the water formed during the reaction.

Table 1: Proposed Reaction for the Esterification of 4-Hydroxyphthalic Acid

| Reactant | Reagent | Conditions | Product | Expected Yield |

| 4-Hydroxyphthalic acid | Methanol, H₂SO₄ (cat.) | Reflux, 8h | Dimethyl 4-hydroxyphthalate | >90% |

| 4-Hydroxyphthalic acid | Ethanol, H₂SO₄ (cat.) | Reflux, 8h | Diethyl 4-hydroxyphthalate | >90% |

Step 2: Sulfonylation of the Phenolic Hydroxyl Group

With the carboxylic acid groups protected as esters, the free phenolic hydroxyl group can be selectively sulfonylated. This is typically achieved by reacting the dialkyl 4-hydroxyphthalate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. wikipedia.orgosti.gov The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The choice of solvent is also crucial, with aprotic solvents like dichloromethane or tetrahydrofuran (B95107) being commonly used.

Table 2: Proposed Reaction for the Sulfonylation of Dialkyl 4-Hydroxyphthalate

| Reactant | Reagent | Base | Solvent | Product | Expected Yield |

| Dimethyl 4-hydroxyphthalate | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | Dimethyl 4-((phenylsulphonyl)oxy)phthalate | High |

| Diethyl 4-hydroxyphthalate | Benzenesulfonyl chloride | Pyridine | Tetrahydrofuran | Diethyl 4-((phenylsulphonyl)oxy)phthalate | High |

Step 3: Deprotection of the Ester Groups

The final step in the synthesis is the removal of the ester protecting groups to regenerate the carboxylic acids. This can be accomplished through acid- or base-catalyzed hydrolysis. For instance, heating the dialkyl 4-((phenylsulphonyl)oxy)phthalate in an aqueous solution containing a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification, will yield the final product, this compound. rsc.org Care must be taken to choose conditions that selectively cleave the esters without affecting the sulfonate ester linkage.

Table 3: Proposed Reaction for the Deprotection of Dialkyl 4-((phenylsulphonyl)oxy)phthalate

This protecting group strategy provides a reliable and selective route to this compound and its analogues, ensuring that the desired isomer is obtained in high purity. The principles of this approach are widely applicable in organic synthesis for the selective functionalization of complex molecules.

Chemical Reactivity and Mechanistic Investigations of 4 Phenylsulphonyl Oxy Phthalic Acid

Reactivity of the Phenylsulfonyl Ester Moiety

The phenylsulfonyl ester group, an arylsulfonate ester, is a key functional group that often participates in cleavage reactions at either the C–O or S–O bond. Its reactivity is central to the synthetic utility of the parent molecule. Aryl sulfonate esters are recognized as versatile synthetic intermediates in organic chemistry. researchgate.net

The phenylsulfonyl group is an effective leaving group in various chemical reactions, a property attributed to the stability of the resulting benzenesulfonate anion. This stability arises from the delocalization of the negative charge across the sulfonyl group's oxygen atoms and the phenyl ring.

In nucleophilic substitution and elimination reactions, the benzenesulfonyl group's ability to depart facilitates the formation of new bonds at the carbon atom to which it was attached. For instance, in reactions involving difluoromethyl phenyl sulfone, the benzenesulfonyl group is noted to be a better leaving group than fluoride, enabling β-elimination reactions to form 1,1-difluoro-1-alkenes. google.com The mobility of sulfonyl groups in aromatic nucleophilic substitutions has been studied, with the reactivity order being influenced by electronic and steric effects. rsc.org

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Relative Stability of Anion | Typical Reactions |

|---|---|---|

| Phenylsulfonyloxy | High (resonance stabilized) | Nucleophilic Substitution, Elimination |

| Halides (e.g., Cl⁻, Br⁻) | Moderate to High | Nucleophilic Substitution, Elimination |

The feasibility and rate of these reactions are dependent on several factors:

Nucleophile Strength: Stronger nucleophiles react more readily.

Solvent: The choice of solvent can influence reaction rates and pathways. ksu.edu.sa

Electronic Effects: The presence of electron-withdrawing carboxylic acid groups on the phthalic acid ring enhances the electrophilicity of the substitution site, making the reaction more favorable.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction with an amine (aminolysis) would yield an N-substituted aminophthalic acid derivative. libretexts.org

Aryl sulfonates are excellent coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. These transformations provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, and iron have been shown to be effective. researchgate.netnih.gov

Typically, these reactions proceed via oxidative addition of the aryl sulfonate to a low-valent metal center, followed by transmetalation and reductive elimination. While C–O bond cleavage is common, some transformations can proceed through a rarer S–O bond cleavage, as demonstrated in nickel- and palladium-catalyzed reactions to form aryl alkyl ethers and diaryl ethers, respectively. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions with Aryl Sulfonates

| Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|

| Iron-Catalyzed | Alkyl Grignard Reagents | Alkylated Arenes | researchgate.net |

| Palladium-Catalyzed | Various Organometallics | Biaryls, Aryl Amines, Aryl Ethers | nih.gov |

The phenylsulfonyl group can participate in reactions involving radical intermediates, often initiated by photochemical methods. Under visible light irradiation and in the presence of a photocatalyst, aryl sulfonate esters can act as precursors to sulfonyl radicals. researchgate.netnih.gov

The general mechanism involves the generation of a sulfonyl radical (PhSO₂•) through single-electron transfer (SET) processes. This highly reactive intermediate can then engage in various transformations, such as addition to unsaturated compounds like alkenes. nih.govacs.org For instance, a photoredox-catalyzed method has been developed for the functionalization of olefins using a (phenylsulfonyl)difluoromethyl sulfonium salt, which generates a fluoroalkyl radical upon light irradiation. nih.gov The photolysis of benzylic sulfonyl compounds is also known to produce benzyl and sulfonyl radicals, which can be applied to the synthesis of other sulfones and sulfinic acids. researchgate.net

Reactivity of the Phthalic Acid Core

The two carboxylic acid groups on the benzene (B151609) ring are the primary sites of reactivity for the phthalic acid portion of the molecule. These groups can undergo a range of standard transformations characteristic of carboxylic acids.

The carboxylic acid functionalities of 4-((Phenylsulphonyl)oxy)phthalic acid can be readily converted into a variety of derivatives through nucleophilic acyl substitution. libretexts.org These reactions involve the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a water molecule.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid groups can be converted to their corresponding esters. This reaction, known as Fischer esterification, is reversible. libretexts.org The use of more reactive acylating agents, such as acyl chlorides derived from the carboxylic acid, can also produce esters upon reaction with alcohols. youtube.comuobasrah.edu.iq

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. This typically requires heat or the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride) to proceed efficiently. msu.edulibretexts.org

Anhydride (B1165640) Formation: As a dicarboxylic acid, the phthalic acid core can undergo intramolecular dehydration upon heating to form a cyclic anhydride, in this case, 4-((Phenylsulphonyl)oxy)phthalic anhydride. youtube.com

These transformations allow for the incorporation of the this compound scaffold into larger molecules such as polymers, dyes, or pharmacologically active compounds.

Intra- and Intermolecular Cyclization Reactions

The structure of this compound, featuring two adjacent carboxylic acid groups, predisposes it to undergo intramolecular cyclization reactions. The most prominent of these is the formation of a cyclic anhydride under thermal or dehydrating conditions. This reaction is characteristic of phthalic acid and its derivatives. The process involves the elimination of a water molecule from the two carboxyl groups to form 4-((Phenylsulphonyl)oxy)phthalic anhydride. The proximity of the carboxyl functions provides a strong thermodynamic and kinetic driving force for this cyclization. The mechanism proceeds through the nucleophilic attack of the oxygen atom of one carboxylic acid group on the carbonyl carbon of the adjacent group, followed by dehydration.

In addition to intramolecular reactions, the carboxylic acid functionalities can participate in various intermolecular reactions. These include esterification with alcohols or amidation with amines to form the corresponding esters or amides. For instance, reaction with an amine would likely proceed via nucleophilic attack of the amine on one of the carboxylic acid groups, potentially leading to the formation of an amide. Under the right conditions, this could be followed by an intramolecular cyclization to form a phthalimide (B116566) derivative. The phenylsulfonyloxy group is generally stable under these conditions but may influence the reaction rate due to its electron-withdrawing nature.

Reduction Mechanisms of Phthalic Acid Derivatives

The reduction of phthalic acid and its derivatives can be achieved using various reducing agents. A common method involves the use of sodium amalgam in water, which can reduce phthalic acid to a 1,3-cyclohexadiene derivative wikipedia.org. For this compound, the reduction would target the aromatic ring and the carboxylic acid groups.

The reduction of the carboxylic acid groups to alcohols is another possibility, typically requiring stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, the use of such potent, non-selective reagents could also lead to the cleavage of the phenylsulfonyloxy group.

A more controlled reduction can be achieved using zinc in acidic or basic conditions. For example, the reduction of 4-nitrophthalic acid using zinc and hydrochloric acid has been reported to yield the corresponding amino-phthalic acid slideshare.net. This suggests that selective reduction of a substituent is possible while leaving the carboxylic acid groups intact. In the case of this compound, the reactivity of the sulfonyloxy group towards the reducing agent would need to be considered to predict the final product.

| Reducing Agent | Potential Product from Phthalic Acid | Applicability to this compound |

| Sodium Amalgam | 1,3-cyclohexadiene derivative | Reduction of the aromatic ring is expected. |

| Zinc (acidic/basic) | Phthalide | Reduction of one carboxyl group is possible. |

| LiAlH₄ | Phthalylic alcohol | Reduction of both carboxyl groups, potential cleavage of sulfonyloxy group. |

Aromatic Reactivity and Substitution Patterns

The reactivity of the benzene ring in this compound towards electrophilic substitution is significantly influenced by the electronic properties of its substituents.

Electrophilic Aromatic Sulfonation

Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H) wikipedia.org. The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of SO₃ in H₂SO₄) wikipedia.orgwikipedia.org. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form wikipedia.orgbyjus.com.

The mechanism involves two main steps:

Attack of the aromatic π-electron system on the electrophile (SO₃) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion byjus.comlibretexts.org.

Deprotonation of the arenium ion by a weak base (like HSO₄⁻) to restore the aromaticity of the ring and form the sulfonic acid product byjus.com.

For this compound, the positions available for substitution are C-3, C-5, and C-6. The directing effects of the existing substituents will determine the regioselectivity of the sulfonation reaction.

Influence of Substituents on Aromatic Reactivity

The rate and orientation of electrophilic aromatic substitution are dictated by the nature of the substituents already present on the benzene ring quora.comlibretexts.org. Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para-, or meta-directing quora.comlibretexts.org.

In this compound, all three substituents are electron-withdrawing.

Carboxyl groups (-COOH): These are deactivating and meta-directing groups due to their strong electron-withdrawing inductive and resonance effects quora.com.

Phenylsulfonyloxy group (-OSO₂Ph): This group is also strongly deactivating due to the inductive effect of the sulfonyl group.

The combined effect of these three deactivating groups makes the aromatic ring of this compound significantly less reactive towards electrophilic attack than benzene. The substitution will be directed to the positions that are least deactivated. The two carboxyl groups at C-1 and C-2 will direct incoming electrophiles to the C-4 and C-5 positions (meta to both). However, the C-4 position is already substituted. Therefore, they primarily direct to the C-5 position. The phenylsulfonyloxy group at C-4 will direct incoming electrophiles to the C-3 and C-5 positions (meta to it).

Considering these directing effects, the most likely position for electrophilic sulfonation would be the C-5 position, as it is meta to both the C-1 carboxyl group and the C-4 phenylsulfonyloxy group. Substitution at C-3 would be meta to the C-4 substituent but ortho to the C-2 carboxyl group, which is generally disfavored for deactivating groups. Substitution at C-6 is ortho to the C-1 carboxyl group and is also disfavored.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -COOH | C-1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -COOH | C-2 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| -OSO₂Ph | C-4 | Electron-withdrawing | Weakly electron-donating | Deactivating | Meta (primarily) |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound often involves a combination of kinetic studies, product analysis, and isotopic labeling experiments. For instance, studying the hydrolysis of related aryl hydrogen phthalates provides insight into the role of the neighboring carboxyl group.

Kinetic studies on the hydrolysis of X-phenyl hydrogen phthalates have shown that the reaction mechanism involves the formation of phthalic anhydride as an intermediate, which is then hydrolyzed to phthalic acid. These studies also revealed that the neighboring carboxyl group participates in the reaction, but only in its ionized (carboxylate) form, demonstrating intramolecular nucleophilic catalysis nih.gov. The rate of such reactions is influenced by the pH of the medium and the nature of the substituent on the phenyl ring nih.gov.

For this compound, similar mechanistic principles would apply to its reactions. For example, in a cyclization reaction to form the anhydride, the ionization state of the carboxyl groups would play a crucial role. In electrophilic substitution reactions, the formation and stability of the arenium ion intermediate would be the key factors determining the reaction rate and product distribution. Understanding these fundamental mechanistic aspects is essential for controlling the chemical transformations of this and related compounds.

Derivatization Strategies and Functionalization of 4 Phenylsulphonyl Oxy Phthalic Acid

Synthesis of Substituted Phthalic Acid Derivatives

The phenylsulfonyloxy group on the aromatic ring of 4-((phenylsulphonyl)oxy)phthalic acid is a key feature for creating substituted phthalic acid derivatives. Analogous to other sulfonate esters like tosylates and mesylates, the phenylsulfonate group is an effective leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents at the 4-position of the phthalic acid scaffold.

By reacting this compound with different nucleophiles, a diverse library of 4-substituted phthalic acids can be synthesized. For instance, reaction with alkoxides (RO⁻) can yield 4-alkoxyphthalic acids, while reaction with amines (R₂NH) can lead to 4-(dialkylamino)phthalic acids. These reactions typically require heat and a suitable solvent to proceed effectively.

Table 1: Examples of Nucleophilic Substitution to Form Substituted Phthalic Acid Derivatives

| Nucleophile (Nu⁻) | Reagent Example | Resulting 4-Substituted Phthalic Acid Derivative |

| Methoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxyphthalic acid |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 4-Ethoxyphthalic acid |

| Phenoxide | Sodium Phenoxide (NaOPh) | 4-Phenoxyphthalic acid |

| Azide | Sodium Azide (NaN₃) | 4-Azidophthalic acid |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyanophthalic acid (Phthalonitrile-3,4-dicarboxylic acid) |

This strategy provides a modular approach to novel phthalic acid derivatives, where the final functionality is determined by the choice of the incoming nucleophile.

Preparation of Phthalimide (B116566) Analogues and Related Heterocycles

Phthalimides are a significant class of compounds with wide applications. The Gabriel synthesis of primary amines, for instance, famously employs potassium phthalimide. byjus.com this compound serves as a direct precursor to corresponding phthalimide analogues. The synthesis is generally a two-step process.

First, the dicarboxylic acid is converted to its cyclic anhydride (B1165640), 4-((Phenylsulphonyl)oxy)phthalic anhydride , typically by heating, sometimes in the presence of a dehydrating agent like acetic anhydride. scispace.comgoogle.com This anhydride is a more reactive intermediate for the subsequent step.

Second, the anhydride is treated with a primary amine (R-NH₂) or ammonia (B1221849). This reaction opens the anhydride ring to form a phthalamic acid intermediate, which then cyclizes upon heating to form the final N-substituted phthalimide. scispace.com This method allows for the incorporation of a wide variety of side chains (R-groups) onto the imide nitrogen.

General Reaction Scheme:

this compound → 4-((Phenylsulphonyl)oxy)phthalic anhydride + H₂O (Dehydration)

4-((Phenylsulphonyl)oxy)phthalic anhydride + R-NH₂ → N-R-4-((Phenylsulphonyl)oxy)phthalimide + H₂O (Condensation)

Table 2: Synthesis of Phthalimide Analogues

| Amine Reactant | Product Name |

| Ammonia (NH₃) | 4-((Phenylsulphonyl)oxy)phthalimide |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-((phenylsulphonyl)oxy)phthalimide |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-4-((phenylsulphonyl)oxy)phthalimide |

| Glycine (H₂N-CH₂-COOH) | N-(Carboxymethyl)-4-((phenylsulphonyl)oxy)phthalimide |

The synthesis of such phthalimide analogues is crucial for developing new molecules with potential biological activities or for use as building blocks in more complex syntheses. cas.orgcas.org

Introduction of Diverse Functional Groups via the Sulfonyl Ester and Carboxylic Acid Sites

The compound possesses two distinct types of reactive centers: the pair of carboxylic acid groups and the phenylsulfonyl ester group. This allows for selective or exhaustive functionalization.

Functionalization of Carboxylic Acid Sites: The two carboxylic acid groups can be readily converted into other functional groups using standard organic chemistry protocols.

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. These esters, such as dimethyl phthalate (B1215562) or diethyl phthalate derivatives, are often used as plasticizers or as intermediates. rsc.org

Amidation: Reaction with amines, often using coupling agents or after conversion to the more reactive acyl chlorides, produces the corresponding phthalamides.

Functionalization via the Sulfonyl Ester Site: As discussed in section 4.1, the phenylsulfonyloxy group is an excellent leaving group for nucleophilic aromatic substitution. This enables the introduction of a wide range of functional groups at the C-4 position of the benzene (B151609) ring. This reaction is a powerful tool for modifying the core structure of the molecule, allowing for significant changes in its electronic and steric properties.

Table 3: Orthogonal Functionalization Possibilities

| Reaction Site | Reagent | Resulting Functional Group |

| Carboxylic Acids | Ethanol (B145695) / H⁺ | Diethyl Ester (-COOEt) |

| Carboxylic Acids | Thionyl Chloride (SOCl₂), then Diethylamine | Diethyl Amide (-CONEt₂) |

| Sulfonyl Ester | Sodium Methoxide (NaOMe) | Methoxy Ether (-OCH₃) |

| Sulfonyl Ester | Sodium Azide (NaN₃) | Azide (-N₃) |

The ability to selectively functionalize one site while leaving the other intact, or to react both sites, makes this compound a highly adaptable building block.

Multi-Component Reactions Utilizing the Compound as a Precursor

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is highly valued for its efficiency and for rapidly building molecular complexity.

While the direct participation of this compound as a precursor in specific, documented MCRs is not prevalent in the surveyed literature, its structure contains functional groups that are known to be reactive in certain MCR formats. The carboxylic acid functionalities, for instance, can participate in isocyanide-based MCRs like the Ugi or Passerini reactions, although this is less common than the use of monocarboxylic acids.

Theoretically, the diacid could be employed in a four-component Ugi reaction (Ugi-4CR) involving an amine, a ketone or aldehyde, and an isocyanide. The reaction would likely lead to complex structures where one or both of the carboxylic acid groups have reacted. The development of such a reaction would represent a novel application for this precursor, potentially leading to the rapid synthesis of complex, polycyclic heterocyclic systems. However, dedicated research would be required to establish the feasibility and reaction conditions for such transformations.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in Organic Synthesis for Advanced Molecules

4-((Phenylsulphonyl)oxy)phthalic acid serves as a key starting material for a variety of more complex molecules through the transformation of its functional groups. The carboxylic acid groups can be readily converted into esters, amides, or acid chlorides, which are themselves pivotal intermediates for further reactions. For instance, the conversion to its corresponding anhydride (B1165640), 4-((phenylsulphonyl)oxy)phthalic anhydride, is a common initial step. This anhydride can then be used in reactions like Friedel-Crafts acylations or in the synthesis of imides.

Furthermore, the phenylsulfonyloxy group is a key feature for derivatization. As an effective leaving group, it facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups, such as alkoxy, aryloxy, or amino groups, onto the phthalic acid backbone. This capability is crucial for fine-tuning the electronic and steric properties of the final target molecule. The general reactivity of phthalic acid derivatives, such as their conversion to anhydrides or other intermediates, is a well-established principle in organic synthesis. google.com

Table 1: Potential Transformations of this compound

| Starting Material | Reagent(s) | Product | Application |

|---|---|---|---|

| This compound | Acetic Anhydride, Heat | 4-((Phenylsulphonyl)oxy)phthalic anhydride | Intermediate for polymers, imides |

| This compound | Thionyl Chloride (SOCl₂) | 4-((Phenylsulphonyl)oxy)phthaloyl chloride | Intermediate for polyamides, polyesters |

| This compound | Alcohol (R-OH), Acid Catalyst | Di-ester derivative | Plasticizers, solvents |

Application in the Construction of Macrocycles and Polymeric Materials

The difunctional nature of this compound makes it an excellent monomer for the synthesis of both macrocycles and high-performance polymers.

Macrocycles: Macrocyclic esters can be synthesized from this compound. A common method involves the double esterification of a diol with the corresponding phthalic anhydride. rsc.org In a similar fashion, 4-((phenylsulphonyl)oxy)phthalic anhydride could react with various diols (e.g., butane-1,4-diol) or diamines to form macrocyclic esters or amides, respectively. rsc.org The phenylsulfonyloxy substituent would impart specific solubility and conformational properties to the resulting macrocycle.

Polymeric Materials: This compound is a prime candidate for producing advanced polymers like polyamides and polyesters. By first converting the dicarboxylic acid to its more reactive diacid chloride derivative (4-((phenylsulphonyl)oxy)phthaloyl chloride), it can undergo polycondensation reactions with diamines or diols.

The reaction with aromatic diamines would lead to the formation of aramids, a class of heat-resistant and strong synthetic fibers. researchgate.net The bulky phenylsulfonyloxy side group would likely disrupt chain packing, potentially increasing the solubility and modifying the thermal properties of the resulting polymer compared to unsubstituted analogs. Similarly, reaction with diols would yield polyesters with tailored characteristics. The use of phthalic acid derivatives is also explored in the formation of other polymeric materials, such as carbon nitride photocatalysts, where it acts as a structural mediator. researchgate.net

Table 2: Polymer Synthesis from this compound Derivatives

| Monomer 1 | Monomer 2 | Polymer Class | Potential Properties |

|---|---|---|---|

| 4-((Phenylsulphonyl)oxy)phthaloyl chloride | Aromatic Diamine (e.g., p-Phenylenediamine) | Polyamide (Aramid) | High thermal stability, modified solubility |

| 4-((Phenylsulphonyl)oxy)phthaloyl chloride | Diol (e.g., Ethylene Glycol) | Polyester | Enhanced processability, specific thermal behavior |

Development of Sophisticated Ligands and Scaffolds

The ortho-dicarboxylic acid arrangement in this compound makes it a classic bidentate chelating ligand for a variety of metal ions. The two carboxylate groups can coordinate to a metal center to form a stable six-membered ring, a common motif in coordination chemistry.

The phenylsulfonyloxy substituent plays a crucial role in modifying the ligand's properties. It acts as an electron-withdrawing group, which influences the acidity of the carboxylic protons and the electron density on the aromatic ring. This, in turn, affects the binding affinity and redox properties of the resulting metal complex. Furthermore, this substituent can be replaced via nucleophilic substitution, allowing for the creation of a family of related ligands with different functionalities, enabling systematic studies of structure-activity relationships in the resulting coordination compounds. The core phthalic acid structure serves as a rigid scaffold, pre-organizing the carboxylate groups for effective metal binding.

Intermediate in the Synthesis of Phthalocyanine (B1677752) Chromogens

One of the most significant applications of substituted phthalic acid derivatives is as precursors for phthalocyanines, a class of intensely colored macrocyclic compounds used as dyes, pigments, and functional materials in areas like photodynamic therapy and chemical sensing. researchgate.netnih.gov The synthesis of substituted phthalocyanines typically begins with a correspondingly substituted phthalic acid derivative. researchgate.netumich.edu

The established pathway, often referred to as the 'acidic route,' involves a series of transformations to convert the phthalic acid into a phthalonitrile (B49051), which is the direct precursor for the final macrocycle. researchgate.netumich.edu For this compound, this process would involve:

Dehydration: The acid is first converted to 4-((phenylsulphonyl)oxy)phthalic anhydride, typically by heating with acetic anhydride.

Ammonolysis/Imide Formation: The anhydride reacts with ammonia (B1221849) to form the corresponding phthalimide (B116566).

Amide Formation: The imide is opened to form the phthalamide.

Dehydration to Nitrile: The diamide (B1670390) is then dehydrated to yield 4-((phenylsulphonyl)oxy)phthalonitrile . This step can be achieved using various reagents or through catalytic vapor-phase ammoxidation. google.com

Once the 4-((phenylsulphonyl)oxy)phthalonitrile is obtained, it undergoes a template-assisted cyclotetramerization reaction. This involves heating the phthalonitrile in the presence of a metal salt (like zinc acetate (B1210297) or copper(II) chloride), which templates the formation of the large phthalocyanine ring. nih.gov This results in a tetrasubstituted metallophthalocyanine, where four of the phenylsulfonyloxy-substituted units are arranged around a central metal ion. The properties of these final phthalocyanine dyes are heavily influenced by the nature of the peripheral substituents. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies of 4 Phenylsulphonyl Oxy Phthalic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-((Phenylsulphonyl)oxy)phthalic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs and allowing for the assignment of specific atoms within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the phthalic acid and phenylsulfonyl moieties typically appear in the range of δ 6.5-8.5 ppm. researchgate.net The exact chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic rings. For instance, in phthalic acid itself, the aromatic protons are observed around δ 7.6-7.7 ppm. chemicalbook.com The carboxylic acid protons are highly deshielded and appear as a broad singlet at δ 13.0 ppm or higher, though this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the carboxylic acid groups are typically found in the highly deshielded region of the spectrum. In derivatives, such as esters, the ester carbonyl carbon signal appears at a distinct chemical shift, for example, around 169 ppm in some diesters. fordham.edu The aromatic carbons exhibit signals in the approximate range of δ 120-150 ppm.

NMR is also crucial for mechanistic studies, particularly in tracking the progress of reactions involving this compound. For example, during the formation of derivatives like esters or amides, the appearance of new signals corresponding to the introduced functional groups and shifts in the signals of the parent molecule can be monitored over time to understand reaction kinetics and pathways. researchgate.netresearchgate.net Diastereomeric derivatives can be distinguished by NMR, often showing separate signals for corresponding nuclei, which is valuable for assessing enantiomeric purity when chiral reagents are used. fordham.edu

Table 1: Representative NMR Data for Phthalic Acid and Related Structures

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Phthalic Acid | ¹H | ~13.0 | br s | Carboxylic acid protons chemicalbook.com |

| Phthalic Acid | ¹H | 7.60-7.72 | m | Aromatic protons chemicalbook.com |

| Phenylsulfonyl group | ¹H | 6.5-8.5 | m | Aromatic protons researchgate.net |

| Benzylsulfonic acids | ¹³C | Varies | - | Data available for model compounds nih.gov |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and monitoring their transformations during chemical reactions. The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

Key functional groups in this compound and its derivatives have distinct IR absorptions:

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad and strong absorption in the region of 3300-2500 cm⁻¹. libretexts.org

C=O Stretch: The carbonyl group of the carboxylic acid shows a strong, sharp absorption typically between 1760-1690 cm⁻¹. libretexts.org For saturated esters derived from this acid, the C=O stretch is expected around 1735 cm⁻¹. libretexts.org

S=O Stretch: The sulfonyl group (S=O) of the phenylsulfonyl moiety gives rise to two characteristic strong stretching bands, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

C-O Stretch: The C-O single bond stretching vibrations of the carboxylic acid and the sulfonate ester appear in the fingerprint region, generally between 1320-1000 cm⁻¹. libretexts.orglibretexts.org

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. libretexts.org

During the conversion of this compound into its derivatives, such as esters or amides, IR spectroscopy can be used to follow the reaction progress. For example, in an esterification reaction, the broad O-H absorption of the carboxylic acid will diminish and disappear, while the characteristic C=O stretching frequency may shift, and new C-O stretching bands corresponding to the ester will appear. libretexts.org This allows for a qualitative assessment of the conversion of starting material to product.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Bond Vibration | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |

| Ester | C=O stretch | 1750-1735 | Strong |

| Sulfonyl | S=O asymmetric stretch | 1370-1330 | Strong |

| Sulfonyl | S=O symmetric stretch | 1180-1160 | Strong |

| Carboxylic Acid/Ester | C-O stretch | 1320-1000 | Medium-Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the molecular formula and offers insights into the molecule's connectivity through fragmentation patterns.

For this compound (C₁₄H₁₀O₇S), the calculated molecular weight is approximately 322.29 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.gov

The fragmentation of this compound and its derivatives under mass spectrometric conditions, typically using techniques like electron impact (EI) or electrospray ionization (ESI), can reveal characteristic losses of functional groups. Common fragmentation pathways for related structures include:

Loss of the Phenylsulfonyl Group: Cleavage of the C-O bond connecting the phthalic acid moiety to the phenylsulfonyl group can lead to the loss of a phenylsulfonyloxy radical or related fragments.

Decarboxylation: The loss of one or both carboxyl groups as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

Ester Fragmentation: In ester derivatives, characteristic fragmentation includes the loss of the alkoxy group (-OR) or cleavage alpha to the carbonyl group. libretexts.org The McLafferty rearrangement is also a possibility for esters with appropriate chain lengths. whitman.eduyoutube.com

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed, confirming the identity of reaction products and identifying potential byproducts.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Identity |

|---|---|---|

| [M]⁺˙ | 322 | Molecular Ion |

| [M - COOH]⁺ | 277 | Loss of a carboxyl group |

| [M - 2COOH]⁺ | 232 | Loss of both carboxyl groups |

| [C₆H₅SO₂]⁺ | 141 | Phenylsulfonyl cation |

Note: The observed fragmentation pattern can vary significantly depending on the ionization method and energy.

X-ray Crystallography for Understanding Steric and Electronic Factors Influencing Reactivity

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule at the atomic level. nih.gov For this compound and its derivatives, single-crystal X-ray diffraction analysis can precisely determine bond lengths, bond angles, and torsional angles. This information is invaluable for understanding how steric and electronic factors influence the molecule's reactivity. eurjchem.com

The crystal structure would reveal:

Conformation: The preferred spatial arrangement of the phenylsulfonyl group relative to the phthalic acid ring. This includes the dihedral angles that define the orientation of the two aromatic rings and the sulfonate ester linkage.

Steric Hindrance: The three-dimensional structure can highlight steric crowding around the carboxylic acid groups and the sulfonate ester linkage. This steric hindrance can significantly impact the accessibility of these sites to reagents, thereby influencing reaction rates and regioselectivity. eurjchem.comacs.org

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces such as hydrogen bonding (between carboxylic acid groups), π-π stacking (between aromatic rings), and dipole-dipole interactions. These interactions can provide insights into the physical properties of the compound and can also influence its reactivity in the solid state or in concentrated solutions.

For example, the crystal structure of related phthalic acid salts has been studied to understand their lattice parameters and space groups. dtic.milresearchgate.net Similarly, crystallographic characterization of various sulfonate esters has been used to analyze trends in steric and electronic factors that affect their crystallization and reactivity. eurjchem.com This detailed structural knowledge is a prerequisite for rational drug design and for building accurate computational models to predict reactivity. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis in Derivatives

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic rings in this compound and its derivatives.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic components. Phthalic acid itself exhibits absorption maxima around 200 nm, 226 nm, and 276 nm. sielc.comsielc.com The presence of the phenylsulfonyl group and the oxygen linkage will influence the exact positions and intensities of these absorption bands.

When this compound is converted into derivatives, changes in the electronic structure and conjugation can be observed in the UV-Vis spectrum:

Changes in Conjugation: If a reaction extends the conjugated π-system, a bathochromic (red) shift to longer wavelengths will be observed. Conversely, if conjugation is disrupted, a hypsochromic (blue) shift to shorter wavelengths may occur.

Introduction of Chromophores: The introduction of new chromophoric groups will lead to the appearance of new absorption bands.

pH Effects: For the parent acid, changes in pH will alter the ionization state of the carboxylic acid groups, which can affect the electronic structure and thus the UV-Vis spectrum. researchgate.net

By comparing the spectra of the parent compound and its derivatives, one can gain qualitative information about how chemical modifications have impacted the electronic properties of the molecule. For instance, studies on isophthalic and terephthalic acid derivatives show distinct UV maximal absorptions, indicating that the substitution pattern significantly affects the electronic transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for Phthalic Acid Moiety

| Compound/Moiety | λmax (nm) | Notes |

|---|---|---|

| Phthalic Acid | 200, 226, 276 | In acidic mobile phase sielc.comsielc.com |

| Phthalic Acid Derivative | 281 | In aqueous solution researchgate.net |

Note: The exact λmax values for this compound would need to be determined experimentally.

Theoretical and Computational Chemistry Studies on 4 Phenylsulphonyl Oxy Phthalic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. For 4-((phenylsulphonyl)oxy)phthalic acid, these calculations would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Electronic Distribution and Frontier Orbitals: The electronic structure of this compound is a composite of its three main components: the phthalic acid moiety, the phenyl group, and the central sulfonyl linker. The sulfonyl group (-SO2-) is strongly electron-withdrawing, featuring a tetrahedral sulfur atom in a high oxidation state, which makes it highly electrophilic. NBO (Natural Bond Orbital) analysis of similar sulfonyl groups indicates that their electronic structure is highly polarized, with significant contributions from hyperconjugation. researchgate.net

The phthalic acid portion of the molecule contains two carboxylic acid groups on a benzene (B151609) ring. DFT studies on related phthalic anhydride (B1165640) derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. nih.gov The HOMO is typically located over the aromatic ring system, while the LUMO is often centered on the electron-deficient parts of the molecule. nih.gov For this compound, the LUMO would likely be distributed over the sulfonyl group and the carbonyl carbons of the phthalic acid moiety, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for molecular stability; a larger gap implies higher stability and lower reactivity. dntb.gov.ua Computational studies on various phthalonitrile (B49051) derivatives have calculated HOMO-LUMO gaps to predict electronic properties and stability. dntb.gov.ua

Reactivity Descriptors: From DFT calculations, various reactivity descriptors can be derived. For example, Fukui functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. In a study on 4,5-dichlorophthalic anhydride, DFT calculations were used to identify different chemical and physical features of the resulting products after reaction with nucleophiles. mdpi.com Similarly, mapping the molecular electrostatic potential (MEP) would visually represent the electron-rich (negative potential, typically around the carboxylic oxygens) and electron-poor (positive potential, around the acidic protons and the sulfur atom) regions of this compound, guiding predictions of its reactive behavior.

| Property | Predicted Characteristic | Basis from Analogous Compounds | Reference |

|---|---|---|---|

| HOMO Location | Primarily on the phthalic acid and phenyl rings | DFT studies on phthalic anhydride derivatives show HOMO localization on aromatic rings. | nih.gov |

| LUMO Location | Concentrated on the sulfonyl group and carbonyl carbons | The sulfonyl group is highly electrophilic, and LUMOs are often on indole (B1671886) moieties in related structures. | nih.gov |

| Most Electrophilic Center | Sulfur atom of the sulfonyl group | The sulfur atom in a sulfonyl group is in a high oxidation state (+6) and bonded to two electronegative oxygen atoms. | |

| Most Nucleophilic Sites | Oxygen atoms of the carboxylate groups | Electrostatic potential maps of similar molecules show negative potential concentrated on oxygen atoms. | nih.gov |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies of transition states. For this compound, a key reaction to model would be its hydrolysis.

Kinetic studies on the hydrolysis of similar compounds, such as aryl hydrogen phthalates, reveal that the reaction mechanism often involves the formation of phthalic anhydride as an intermediate. acs.orgresearchgate.net The neighboring carboxylic acid group can act as an intramolecular catalyst, but typically only when it is ionized as a carboxylate. researchgate.net The hydrolysis of the ester linkage in this compound would likely proceed through a similar pathway, which could be modeled computationally.

The modeling process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and water) and the final products (phthalic acid and benzenesulfonic acid).

Transition State Searching: Locating the transition state structure for the key steps, such as the nucleophilic attack of water on the sulfonyl sulfur or the intramolecular attack by the carboxylate group.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating the zero-point vibrational energies to refine the energy profile.

By comparing the activation energies of different possible pathways, computational models can predict the most favorable reaction mechanism. For instance, modeling could determine whether the hydrolysis is initiated by attack at the sulfonyl sulfur or if it proceeds via the formation of a phthalic anhydride intermediate.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are critical to its properties. The molecule has several rotatable bonds, including the C-O-S-C linkage and the bonds connecting the carboxylic acid groups to the benzene ring.

Conformational Analysis: The rotation around the C-S bonds in the phenylsulfonyl group creates different spatial arrangements of the aromatic rings. Computational methods can be used to perform a conformational search, systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. For dicarboxylic acids, ab initio molecular dynamics (AIMD) can be more effective than simple energy minimization for capturing the full conformational landscape, especially when considering the influence of intermolecular interactions in condensed phases. rsc.org

Intermolecular Interactions: The carboxylic acid groups are strong hydrogen bond donors and acceptors. In the solid state, it is highly probable that this compound would form extensive hydrogen bonding networks. Computational studies on coordination compounds of phthalic acid have shown the prevalence of hydrogen bonds in forming 3D supramolecular structures. researchgate.netfigshare.com Furthermore, the two aromatic rings (one from the phthalic acid moiety and one from the phenylsulfonyl group) can engage in π-π stacking interactions, which would further stabilize the crystal packing. nih.gov

| Interaction Type | Participating Groups | Predicted Effect | Basis from Analogous Compounds | Reference |

|---|---|---|---|---|

| Hydrogen Bonding (Dimer) | Carboxylic acid groups (-COOH) | Strong stabilization of crystal structure, formation of dimeric motifs. | Phthalic acid derivatives readily form hydrogen-bonded dimers and networks. | researchgate.netfigshare.com |

| π-π Stacking | Phenyl and phthalic acid rings | Contributes to crystal packing stability. | Aromatic rings in similar phthaloyl derivatives show π-π stacking. | nih.gov |

| Dipole-Dipole | Sulfonyl group (-SO2-) | Contributes to overall intermolecular forces. | The sulfonyl group is highly polar. | researchgate.net |

Structure-Reactivity Relationship Analysis via Computational Tools

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR studies on this compound were found, the principles can be applied to understand how modifications to its structure would affect its properties.

A QSAR study on a series of derivatives would involve:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies from quantum calculations), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., LogP). nih.gov

Model Building: A statistical method, such as multiple linear regression, is used to build an equation that relates the descriptors to the observed activity or reactivity. japsonline.com

For example, a QSAR model could be developed for the hydrolysis rate of a series of substituted (phenylsulphonyl)oxy)phthalic acids. The model might show that adding electron-withdrawing groups to the phenyl ring of the phenylsulfonyl moiety increases the electrophilicity of the sulfur atom, leading to a faster hydrolysis rate. QSAR models for benzene and sulfonamide derivatives have successfully used quantum-theoretic parameters, such as the energies and orientations of π-like orbitals, to create predictive equations. nih.govnih.gov Such an approach could be used to guide the design of new molecules with tailored reactivity based on the structure of this compound.

Future Research Directions and Emerging Areas

Exploration of Asymmetric Synthesis and Enantioselective Transformations

Currently, there is no specific, publicly available research detailing the asymmetric synthesis or enantioselective transformations of 4-((Phenylsulphonyl)oxy)phthalic acid. The inherent structure of the molecule, which is achiral, would require the introduction of a chiral center or an element of axial chirality for such investigations to be relevant. Future research could potentially explore the derivatization of the phthalic acid moiety to create chiral structures, which could then be subjected to enantioselective synthesis or transformations. However, at present, no methodologies or research findings have been published in this area for this specific compound.

Investigation of Sustainable Synthetic Methodologies and Catalysis

There is a lack of published literature concerning the investigation of sustainable synthetic methodologies and catalysis specifically for the production of this compound. While the broader field of chemistry is actively pursuing green chemistry principles—such as the use of renewable feedstocks, less hazardous solvents, and energy-efficient catalytic processes—the application of these principles to the synthesis of this compound has not been documented. Future research would be required to develop and optimize sustainable synthetic routes, which could involve exploring alternative reagents, solvent-free conditions, or novel catalytic systems.

Integration into Flow Chemistry Systems for Continuous Production

No research has been found on the integration of the synthesis of this compound into flow chemistry systems for continuous production. Flow chemistry offers numerous advantages for chemical manufacturing, including enhanced safety, better process control, and potential for higher yields and purity. The development of a continuous production process for this compound would necessitate significant research into reaction kinetics, optimization of flow parameters (such as temperature, pressure, and residence time), and the design of a suitable reactor system. As of now, such studies have not been reported.

Development of Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

While standard analytical techniques would be used for the characterization of this compound, there is no literature available on the development of advanced or specialized analytical methods for its reaction monitoring or in-depth product characterization. Future work in this area could involve the development of real-time monitoring techniques, such as in-situ spectroscopy (e.g., FT-IR, Raman) or online chromatography, to track the progress of its synthesis. Furthermore, advanced mass spectrometry and NMR techniques could be employed for detailed structural elucidation and impurity profiling, but specific research in this context is not currently available.

Q & A

Basic Question: What are the standard synthetic routes for 4-((Phenylsulphonyl)oxy)phthalic acid, and how can its purity be validated?

The synthesis typically involves nucleophilic substitution reactions. For example, activated aromatic intermediates like 4-nitro-N-methylphthalimide react with phenols or sulfonated derivatives under alkaline conditions to form substituted phthalic acids . After synthesis, purity validation requires a combination of techniques:

- HPLC with UV detection to quantify residual reactants.

- ¹H/¹³C NMR to confirm structural integrity (e.g., verifying sulfonyl and phthalic acid moieties).

- Mass spectrometry (MS) for molecular weight confirmation. Challenges include side reactions from competing nucleophiles; use gradient elution in HPLC to resolve byproducts .

Basic Question: Which analytical methods are most effective for characterizing this compound in complex mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for trace analysis, particularly when detecting sulfonated analogs in mixtures . For structural elucidation:

- FT-IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹).

- X-ray crystallography resolves stereochemical ambiguities if single crystals are obtainable.

- Ion chromatography quantifies sulfate byproducts from hydrolysis .

Advanced Question: How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., nitro, sulfonyl) on the phenyl ring enhance electrophilicity at the phthalic acid’s 4-position, accelerating nucleophilic attack. Steric hindrance from bulky substituents (e.g., isopropyl) reduces reaction rates. Computational methods like density functional theory (DFT) can model transition states to predict regioselectivity . Experimental validation involves synthesizing analogs with varying substituents and comparing kinetic data .

Advanced Question: How can factorial design optimize reaction conditions for synthesizing this compound?

A 2³ factorial design evaluates three variables (e.g., temperature, pH, molar ratio) to maximize yield:

- Main effects : Identify optimal temperature (e.g., 80–100°C for sulfonation).

- Interaction effects : Assess pH × molar ratio interplay on byproduct formation.

- Regression analysis models nonlinear relationships. Post-optimization, validate robustness using central composite design .

Advanced Question: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Contradictions often arise from solvent artifacts or tautomerism. Mitigation strategies:

- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to assess peak splitting.

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).

- High-resolution MS (HRMS) to distinguish isobaric interferences. Cross-validate with independent techniques like X-ray photoelectron spectroscopy (XPS) for elemental composition .

Advanced Question: What computational approaches enable predictive modeling of this compound’s reactivity?

Reaction path sampling (RPS) combined with ab initio molecular dynamics identifies low-energy pathways. For example:

- Use Gaussian 16 to calculate activation energies for sulfonate group displacement.

- Machine learning (ML) models trained on Hammett constants predict substituent effects on reaction rates .

Basic Question: What are the stability considerations for storing this compound?

The compound is hygroscopic and prone to hydrolysis. Storage recommendations:

- Desiccated environment (argon atmosphere, silica gel).

- Low-temperature storage (–20°C) to slow sulfonate ester hydrolysis.

- Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: How does this compound compare structurally and functionally to its phosphonic acid analogs?

Phosphonic acids (e.g., phenylphosphonic acid) exhibit stronger metal-chelating capacity due to higher acidity (pKa ~1–2 vs. ~3–4 for sulfonic acids). Comparative studies:

- Potentiometric titration to measure acid dissociation constants.

- Thermogravimetric analysis (TGA) to assess thermal stability differences.

- Crystallography reveals divergent hydrogen-bonding networks .

Basic Question: What are the key applications of this compound in pharmaceutical research?

It serves as a precursor for:

- β-blocker intermediates (e.g., atenolol analogs via carboxylate derivatization).

- Metal-organic frameworks (MOFs) for drug delivery, leveraging its sulfonate group’s coordination capability.

- Enzyme inhibitors targeting sulfotransferases .

Advanced Question: What strategies enable multi-step synthesis of derivatives from this compound?

Convergent synthesis is preferred:

- Step 1 : Introduce protecting groups (e.g., tert-butyl esters) to the phthalic acid moiety.

- Step 2 : Functionalize the sulfonate group via Pd-catalyzed cross-coupling.

- Step 3 : Deprotect under mild acidic conditions (e.g., TFA/DCM). Monitor intermediates using thin-layer chromatography (TLC) and multinuclear NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.